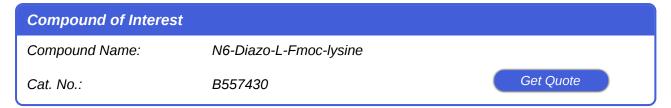


N6-Diazo-L-Fmoc-lysine: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **N6-Diazo-L-Fmoc-lysine**, a key building block in bioconjugation and peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical pathways.

Core Chemical Properties

N6-Diazo-L-Fmoc-lysine, also known as Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, is a derivative of the amino acid L-lysine. The presence of a terminal azide group on the side chain and an Fmoc protecting group on the alpha-amino group makes it a versatile reagent for solid-phase peptide synthesis and subsequent modifications via "click chemistry."



Property	Value	Source(s)
CAS Number	159610-89-6	[1][2][3][4]
Molecular Formula	C21H22N4O4	[1][2]
Molecular Weight	394.42 g/mol	[1][2]
Appearance	White to yellow solid	[3]
Purity	≥97%	[1][2]
Melting Point	78 °C	[2][3]
Solubility	DMSO: 90 mg/mL	[3]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]
Optical Rotation	[α]D20 = -12.0 to -14.5 $^{\circ}$ (c=1 in DMF)	[3]

Synthesis and Purification

The synthesis of **N6-Diazo-L-Fmoc-lysine** involves the selective protection of the α -amino group of L-lysine, followed by the introduction of the azide moiety to the ϵ -amino group. While a specific, detailed protocol for the direct synthesis is not readily available in a single source, a general methodology can be inferred from published procedures for similar Fmoc-protected azido amino acids. The following is a representative protocol based on established chemical transformations.[5]

Experimental Protocol: Synthesis of N6-Diazo-L-Fmoc-lysine[5]

Materials:

- L-lysine hydrochloride
- Copper(II) acetate monohydrate



- Di-tert-butyl dicarbonate (Boc₂O)
- 8-Quinolinol
- 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
- Trifluoroacetic acid (TFA)
- Imidazole-1-sulfonyl azide hydrochloride
- Potassium carbonate (K₂CO₃)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Water
- Ethyl acetate
- · Petroleum ether
- Sodium sulfate (Na₂SO₄)

Procedure:

- Protection of ε-amino group with Boc:
 - Dissolve L-lysine hydrochloride in water and react with copper(II) acetate monohydrate under basic conditions to form the copper complex.
 - Add di-tert-butyl dicarbonate in acetone to the copper complex suspension and stir overnight.
 - Filter the resulting insoluble copper complex of Nε-Boc-L-lysine.
 - Remove the copper by treatment with 8-quinolinol to yield Nε-Boc-L-lysine.
- Protection of α-amino group with Fmoc:



- Dissolve Nε-Boc-L-lysine in a solution of sodium bicarbonate in water.
- Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at 0°C.
- Allow the reaction to proceed overnight at room temperature.
- Acidify the reaction mixture with hydrochloric acid and extract the product, Nα-Fmoc-Nε-Boc-L-lysine, with ethyl acetate.
- Dry the organic layer over sodium sulfate and evaporate the solvent.
- Deprotection of ε-amino group:
 - Treat the Nα-Fmoc-Nε-Boc-L-lysine with a solution of trifluoroacetic acid in dichloromethane to selectively remove the Boc group.
 - Evaporate the solvent to obtain Nα-Fmoc-L-lysine as a TFA salt.
- · Diazotransfer Reaction:
 - Dissolve Nα-Fmoc-L-lysine TFA salt in a biphasic mixture of water, methanol, and dichloromethane.
 - Add imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate pentahydrate.
 - Adjust the pH to 9 with an aqueous solution of potassium carbonate and stir vigorously for 18 hours.
 - Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
- Purification:
 - Evaporate the solvent under reduced pressure.



 Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield pure N6-Diazo-L-Fmoc-lysine.



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Caption: Synthetic workflow for **N6-Diazo-L-Fmoc-lysine**.

Applications in Bioconjugation and Peptide Chemistry

The primary application of **N6-Diazo-L-Fmoc-lysine** is as a building block for the introduction of an azide functional group into peptides during solid-phase peptide synthesis (SPPS). This azide group serves as a bioorthogonal handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][4] These reactions are highly specific and can be performed in aqueous environments, making them ideal for the labeling and modification of biomolecules.[1]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for labeling an azide-containing peptide, synthesized using **N6-Diazo-L-Fmoc-lysine**, with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye).

Materials:

- Azide-containing peptide (synthesized with N6-Diazo-L-Fmoc-lysine)
- Alkyne-functionalized reporter molecule
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)



- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the azide-containing peptide in buffer to a final concentration of 1-10 mg/mL.
 - Dissolve the alkyne-functionalized reporter molecule in DMSO to create a 10 mM stock solution.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of copper(II) sulfate in water.
 - Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

CuAAC Reaction:

- In a microcentrifuge tube, combine the azide-containing peptide solution and the alkynefunctionalized reporter molecule (typically in a 1:1.5 to 1:5 molar ratio of azide to alkyne).
- Add the copper(II) sulfate and TBTA/THPTA solutions to the reaction mixture (final concentrations are typically 1 mM copper and 1 mM ligand).
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5 mM).
- Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by LC-MS.



Purification:

 Purify the resulting triazole-linked conjugate using standard techniques such as HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.



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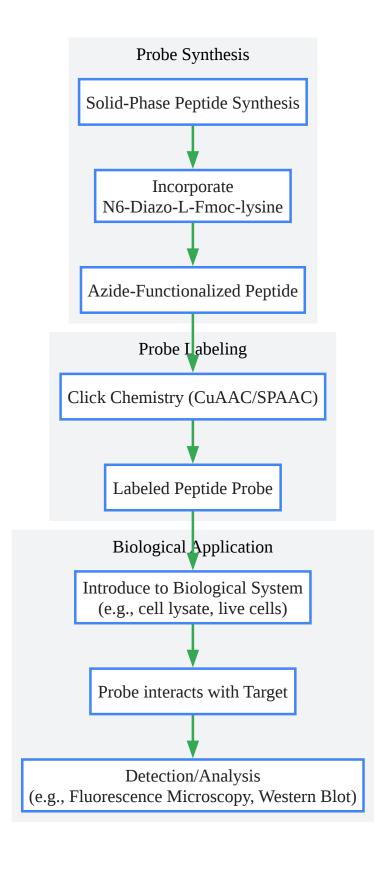
Caption: General workflow for CuAAC bioconjugation.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with **N6-Diazo-L-Fmoc-lysine** itself. Its utility lies in its chemical reactivity, which allows for the site-specific labeling and study of biomolecules that are involved in various signaling pathways. For instance, a peptide containing this modified amino acid could be used to create a fluorescently labeled version of a kinase substrate to study its phosphorylation dynamics, or to attach a drug molecule to a targeting peptide.

The logical relationship of its use in such an experiment is outlined below:





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Caption: Logical workflow for the use of N6-Diazo-L-Fmoc-lysine in creating biological probes.



Safety Information

N6-Diazo-L-Fmoc-lysine is a flammable solid and can cause skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2][3]

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